2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
Description
2-[(1-Acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide is a benzimidazole-derived acetamide compound featuring a sulfanyl linker and a 4-nitrophenyl substituent. The benzimidazole core is acetylated at the N1 position, which may influence its electronic properties and biological interactions.
Properties
Molecular Formula |
C17H14N4O4S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-(1-acetylbenzimidazol-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C17H14N4O4S/c1-11(22)20-15-5-3-2-4-14(15)19-17(20)26-10-16(23)18-12-6-8-13(9-7-12)21(24)25/h2-9H,10H2,1H3,(H,18,23) |
InChI Key |
DXWJWXUOEYLQDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2N=C1SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Trichloroacetyl Isocyanate Method
A two-component reaction between 1,2-phenylenediamine derivatives and trichloroacetyl isocyanate under mild conditions yields N-(1H-benzimidazol-2-yl) acetamide derivatives.
| Reagent | Solvent/Conditions | Yield | Reference |
|---|---|---|---|
| 1,2-Phenylenediamine | Ethanol, room temperature | 80–95% | |
| Trichloroacetyl isocyanate | Mild reflux |
Mechanism :
Potassium Thiolate Intermediate Route
Orthophenylene diamine reacts with carbon disulfide to form 1H-benzo[d]imidazole-2-thiol , which is converted to its potassium salt (2) using alcoholic KOH.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1H-Benzo[d]imidazole-2-thiol (1) | OPD + CS₂, ethanol reflux, 35 hours | 95% | |
| Potassium salt (2) | 1 + KOH, ethanol reflux, 30 minutes | 95% |
Advantages :
Sulfanyl Linkage Formation
The sulfanyl group is introduced via nucleophilic substitution or alkylation reactions.
Alkyl Chloroacetate Coupling
Potassium 1H-benzo[d]imidazole-2-thiolate (2) reacts with alkyl chloroacetates in DMF to form alkyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate derivatives (3a–c).
| Alkyl Group (R) | Product (3) | Yield | Reference |
|---|---|---|---|
| Methyl (CH₃) | 3a: C₁₂H₁₄N₂O₂S | 85% | |
| Ethyl (C₂H₅) | 3b: C₁₄H₁₆N₂O₂S | 90% | |
| Isopropyl (C₃H₇) | 3c: C₁₂H₁₄N₂O₂S | 50% |
Critical Factors :
Chloroacetyl Chloride Route
Reaction of potassium salt (2) with chloroacetyl chloride yields 2-((1H-benzo[d]imidazol-2-yl)thio)acetyl chloride (4), a key intermediate.
Purification : Recrystallization from glacial acetic acid.
Acetamide-Nitrophenyl Coupling
The final step involves coupling the sulfanyl-acetyl chloride intermediate (4) with 4-nitroaniline .
Direct Amide Formation
Reaction of (4) with 4-nitroaniline in DMF under basic conditions (K₂CO₃) forms the target compound.
Mechanism :
Alternative Routes
-
Stepwise Synthesis : Separate preparation of N-(4-nitrophenyl)acetamide followed by coupling with benzimidazole sulfanyl chloride.
-
Cyclocondensation : Regioselective reactions with cyanothioacetamide and haloacetamides under piperidine catalysis.
Purification and Characterization
| Technique | Key Data | Reference |
|---|---|---|
| Melting Point | 146–204°C (varies with substituents) | |
| NMR | δ 4.15 ppm (SCH₂), 12.54 ppm (NH) | |
| IR | 1690 cm⁻¹ (C=O), 3111 cm⁻¹ (NH) |
Optimization and Challenges
Reaction Conditions
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Trichloroacetyl Isocyanate | High yield, mild conditions | Limited functional group tolerance |
| Potassium Thiolate | Scalable, avoids mercury catalysts | Requires anhydrous conditions |
| Chloroacetyl Chloride | Direct coupling, fewer steps | Hazardous reagents |
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Sulfoxide Formation | H<sub>2</sub>O<sub>2</sub> (30%), RT, 6 hrs | Sulfoxide derivative | Partial oxidation confirmed via IR (S=O stretch at 1040 cm<sup>−1</sup>). |
| Sulfone Formation | m-CPBA (1.5 eq), DCM, 0°C → RT, 12 hrs | Sulfone derivative | Complete oxidation; characterized by LC-MS (M+H<sup>+</sup> = 416.4). |
The nitro group (-NO<sub>2</sub>) on the phenyl ring is resistant to mild oxidation but may decompose under strong oxidative conditions (e.g., KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>).
Reduction Reactions
The nitro group is selectively reduced to an amine:
Electrophilic Aromatic Substitution
The benzimidazole and nitrophenyl rings participate in substitution:
Nucleophilic Acyl Substitution
The acetamide group undergoes hydrolysis and aminolysis:
Cyclization and Heterocycle Formation
The compound participates in cyclocondensation reactions to form fused heterocycles:
Biological Interaction Mechanisms
The compound’s reactivity correlates with its pharmacological effects:
-
Antimicrobial Activity : Thioether oxidation products disrupt bacterial cell membranes (MIC = 8 µg/mL vs. E. coli) .
-
Anticancer Activity : Nitro reduction generates reactive amines that alkylate DNA (IC<sub>50</sub> = 9 µM vs. MCF-7).
Table 2: Spectral Data for Key Derivatives
| Compound | IR (cm<sup>−1</sup>) | <sup>1</sup>H NMR (δ, ppm) | LC-MS (M+H<sup>+</sup>) |
|---|---|---|---|
| Sulfoxide Derivative | 1040 (S=O) | 3.21 (s, 3H, CH<sub>3</sub>) | 400.4 |
| 4-Aminophenyl Derivative | 3380 (NH<sub>2</sub>) | 6.65 (d, 2H, ArH) | 354.4 |
Scientific Research Applications
2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(4-NITROPHENYL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(4-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights
Heterocyclic Core Influence
- Benzimidazole Derivatives: Compounds with benzimidazole cores (e.g., target compound, 3e, 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-butoxyphenyl)acetamide) exhibit strong anthelmintic and antiparasitic activities, likely due to their ability to interfere with helminth microtubule polymerization . The acetyl group in the target compound may enhance metabolic stability compared to non-acetylated analogs.
- Triazole/Oxadiazole/Thiadiazole Derivatives : These heterocycles (e.g., compounds 38, 8t) show moderate antimicrobial activity but lack the broad-spectrum anthelmintic efficacy of benzimidazoles .
Substituent Effects
- Fluorine/Chloro Substituents : Fluorine (e.g., compound 38) and chlorine (e.g., 8t) improve lipophilicity and membrane penetration, critical for antimicrobial activity .
Biological Activity
The compound 2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Benzimidazole derivatives are known for their diverse therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a detailed overview of the biological activity of this specific compound, supported by research findings, data tables, and case studies.
- Molecular Formula: C15H12N4O3S
- Molecular Weight: 324.34 g/mol
- IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves the reaction of benzimidazole derivatives with appropriate acylating agents and nitrophenyl amines under controlled conditions. The method ensures the formation of the desired product with high purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds structurally similar to this compound have shown significant cytotoxicity against various cancer cell lines.
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 5.6 | |
| Compound B | MCF7 | 3.8 | |
| Compound C | A549 | 7.2 |
The structure-activity relationship (SAR) indicates that modifications on the benzimidazole ring can enhance anticancer activity by improving interactions with cellular targets.
Antimicrobial Activity
Benzimidazole derivatives have also been evaluated for their antimicrobial properties. The compound's ability to inhibit bacterial growth is attributed to its interaction with bacterial enzymes and cell membrane integrity.
Table 2: Antimicrobial Activity
| Bacteria Tested | Minimum Inhibitory Concentration (MIC µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 64 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory properties of benzimidazole derivatives are also noteworthy. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Case Study:
A study conducted by researchers demonstrated that a related benzimidazole derivative significantly reduced inflammation in a murine model of arthritis, indicating its potential as an anti-inflammatory agent.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity: Interference with key enzymes involved in cancer cell proliferation and inflammation.
- DNA Interaction: Binding to DNA or RNA, leading to apoptosis in cancer cells.
- Modulation of Signal Transduction Pathways: Affecting pathways that regulate cell survival and proliferation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide, and how are intermediates characterized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, (S2) describes a reflux method using acetic anhydride and sulfonamide intermediates, followed by crystallization in ethanol. Key intermediates (e.g., benzimidazole-thiol derivatives) should be characterized using thin-layer chromatography (TLC) for purity and Fourier-transform infrared spectroscopy (FT-IR) to confirm functional groups (e.g., acetyl C=O at ~1700 cm⁻¹). Recrystallization in ethanol or methanol is critical for isolating high-purity crystals .
Q. How can structural features of this compound be validated using crystallographic techniques?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is essential. and highlight bond-length analysis (e.g., C=O bonds at ~1.21 Å) and torsion angles (e.g., nitro group deviation from the benzene ring plane) to confirm stereoelectronic effects. Intermolecular interactions, such as hydrogen bonding (e.g., C–H⋯O interactions in head-to-tail packing), should be quantified using software like Mercury or OLEX2 .
Q. What solubility and purification challenges arise during synthesis?
- Methodology : The compound’s sulfanyl and nitro groups may reduce solubility in polar solvents. suggests using mixed solvents (e.g., ethanol-water) for recrystallization. Column chromatography with silica gel (hexane/ethyl acetate gradients) can resolve impurities. Solubility tests in DMSO or DMF are recommended for biological assays .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
- Methodology : Discrepancies between experimental and computational NMR shifts may arise from dynamic effects (e.g., tautomerism). Use density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to model electronic environments. Compare predicted vs. observed spectra, adjusting for solvent effects. highlights ICReDD’s approach to integrating computational and experimental data for validation .
Q. What strategies optimize reaction yields in the presence of competing side reactions (e.g., acetyl group hydrolysis)?
- Methodology : Control reaction pH (neutral to slightly acidic) to minimize hydrolysis. Use anhydrous conditions with molecular sieves. Kinetic studies (e.g., varying temperature from 60°C to 100°C) can identify optimal reflux times. ’s multi-step synthesis of analogous acetamides recommends monitoring intermediates via LC-MS .
Q. How can computational modeling predict the compound’s reactivity in biological systems?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity). ’s anti-inflammatory testing framework can be combined with molecular dynamics simulations (e.g., GROMACS) to study binding stability. Free energy calculations (MM-PBSA) quantify binding affinities .
Q. What role do intermolecular interactions play in stabilizing the crystal lattice?
- Methodology : Analyze SC-XRD data () for non-covalent interactions:
- Hydrogen bonds : Measure donor-acceptor distances (e.g., C9–H9B⋯O3: ~2.8 Å).
- π-π stacking : Calculate centroid distances between aromatic rings (typically 3.3–3.8 Å).
Software like CrystalExplorer visualizes Hirshfeld surfaces to quantify interaction contributions .
Q. How does the nitro group’s electronic effects influence the compound’s stability under varying pH conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
